molecular formula C11H9N3O3S B12670269 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- CAS No. 172469-90-8

2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)-

Katalognummer: B12670269
CAS-Nummer: 172469-90-8
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: KIJAPJAGZPLNDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- is a complex organic compound that belongs to the class of pyridinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- typically involves multi-step organic reactions. Common starting materials may include pyridine derivatives, nitro compounds, and thiol-containing reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: Substitution reactions may occur at various positions on the pyridinone ring, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- depends on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-thio)-: Similar structure but lacks the pyridinyl group.
  • 2(1H)-Pyridinone, 5-methyl-3-amino-4-(2-pyridinylthio)-: Similar structure with an amino group instead of a nitro group.

Eigenschaften

CAS-Nummer

172469-90-8

Molekularformel

C11H9N3O3S

Molekulargewicht

263.27 g/mol

IUPAC-Name

5-methyl-3-nitro-4-pyridin-2-ylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C11H9N3O3S/c1-7-6-13-11(15)9(14(16)17)10(7)18-8-4-2-3-5-12-8/h2-6H,1H3,(H,13,15)

InChI-Schlüssel

KIJAPJAGZPLNDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=O)C(=C1SC2=CC=CC=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.